molecular formula C24H25F B14351839 2-Fluoro-1,4-bis(4-propylphenyl)benzene CAS No. 95759-46-9

2-Fluoro-1,4-bis(4-propylphenyl)benzene

Cat. No.: B14351839
CAS No.: 95759-46-9
M. Wt: 332.5 g/mol
InChI Key: FCXNDQYTTXAVTK-UHFFFAOYSA-N
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Description

2-Fluoro-1,4-bis(4-propylphenyl)benzene is an aromatic compound characterized by the presence of a fluorine atom and two propylphenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1,4-bis(4-propylphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The fluorine atom can be introduced via halogenation using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1,4-bis(4-propylphenyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration reactions.

    Halogenation: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

2-Fluoro-1,4-bis(4-propylphenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1,4-bis(4-propylphenyl)benzene in chemical reactions involves the interaction of its electron-rich benzene ring with electrophiles or nucleophiles. The fluorine atom can influence the reactivity and selectivity of the compound in various reactions by altering the electron density on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1,4-bis(4-propylphenyl)benzene is unique due to the combination of the fluorine atom and propylphenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in materials science and organic synthesis .

Properties

CAS No.

95759-46-9

Molecular Formula

C24H25F

Molecular Weight

332.5 g/mol

IUPAC Name

2-fluoro-1,4-bis(4-propylphenyl)benzene

InChI

InChI=1S/C24H25F/c1-3-5-18-7-11-20(12-8-18)22-15-16-23(24(25)17-22)21-13-9-19(6-4-2)10-14-21/h7-17H,3-6H2,1-2H3

InChI Key

FCXNDQYTTXAVTK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CCC)F

Origin of Product

United States

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